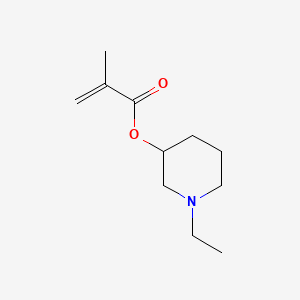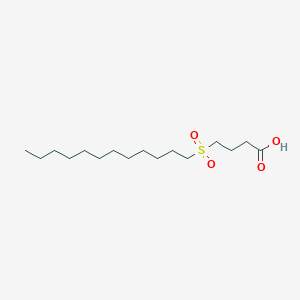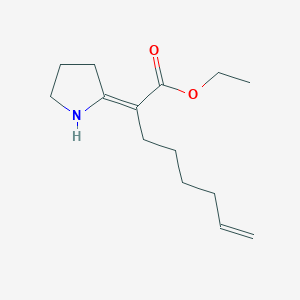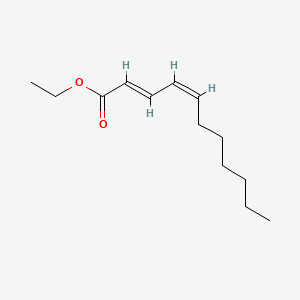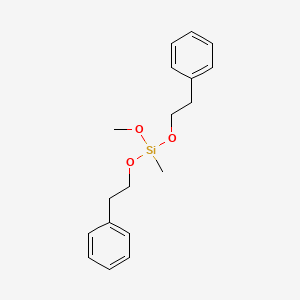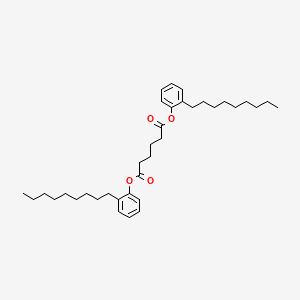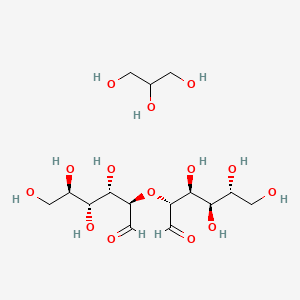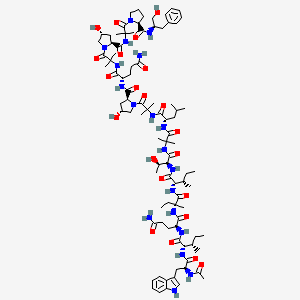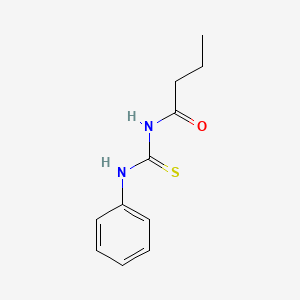
1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride typically involves the reaction of imidazole with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole-4-ethanamine, N,N-dimethyl-
- 1H-Imidazole-4-ethanamine, α,1-dimethyl-, dihydriodide
- 1-[4-(1H-imidazol-1-yl)phenyl]methanamine
Comparison: 1H-Imidazole-1-ethanamine, N,N-dimethyl-, dihydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of the dimethylamino group can influence its solubility and interaction with biological targets, making it distinct from other imidazole derivatives.
Eigenschaften
CAS-Nummer |
13197-56-3 |
|---|---|
Molekularformel |
C7H15Cl2N3 |
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
2-imidazol-1-yl-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-9(2)5-6-10-4-3-8-7-10;;/h3-4,7H,5-6H2,1-2H3;2*1H |
InChI-Schlüssel |
PZGNSTBMZKJFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C=CN=C1.Cl.Cl |
Verwandte CAS-Nummern |
673-46-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


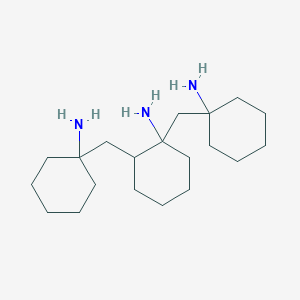
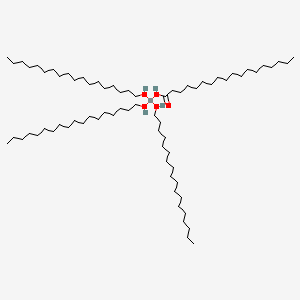
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
